molecular formula C10H7BrN2OS B11220965 2-bromo-N-(1,3-thiazol-2-yl)benzamide CAS No. 299928-00-0

2-bromo-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11220965
CAS No.: 299928-00-0
M. Wt: 283.15 g/mol
InChI Key: YCZBQJREEOWUPS-UHFFFAOYSA-N
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Description

2-bromo-N-(1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C10H7BrN2OS. It features a benzamide core substituted with a bromine atom and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Electrophilic substitution: Formation of halogenated or nitrated derivatives.

    Oxidation: Formation of oxidized benzamide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

Scientific Research Applications

2-bromo-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The thiazole ring and bromine atom play crucial roles in its interaction with molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both the bromine atom and the thiazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

299928-00-0

Molecular Formula

C10H7BrN2OS

Molecular Weight

283.15 g/mol

IUPAC Name

2-bromo-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H7BrN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14)

InChI Key

YCZBQJREEOWUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)Br

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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